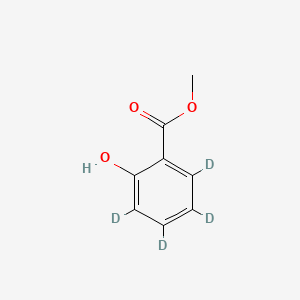

Methyl Salicylate-d4

描述

Methyl 2-Hydroxybenzoate-3,4,5,6-d4, also known as Methyl Salicylate-d4, is a deuterated form of Methyl Salicylate. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is C8H5D4O3, and it has a molecular weight of 156.17 g/mol . This compound is commonly used in scientific research due to its unique isotopic labeling properties.

属性

分子式 |

C8H8O3 |

|---|---|

分子量 |

156.17 g/mol |

IUPAC 名称 |

methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |

InChI 键 |

OSWPMRLSEDHDFF-QFFDRWTDSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)O)[2H])[2H] |

规范 SMILES |

COC(=O)C1=CC=CC=C1O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 can be synthesized through the esterification of deuterated salicylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-Hydroxybenzoate-3,4,5,6-d4 follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated salicylic acid and methanol, along with an acid catalyst. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

化学反应分析

Types of Reactions

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated salicylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Deuterated salicylic acid.

Reduction: Deuterated methyl salicylate alcohol.

Substitution: Various deuterated esters or ethers depending on the substituent.

科学研究应用

Pharmaceutical Applications

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is utilized in pharmaceutical formulations for several reasons:

- Preservative Properties : It acts as an antimicrobial agent, preventing the growth of bacteria and fungi in formulations. This is crucial for extending the shelf life of products such as creams and ointments .

- Stability in Formulations : The deuterated form can enhance the stability of certain compounds under various conditions, making it valuable in drug formulation .

Case Study: Antimicrobial Efficacy

A study demonstrated that methyl paraben effectively reduced microbial contamination in topical formulations. The incorporation of methyl 2-Hydroxybenzoate-3,4,5,6-d4 showed similar efficacy with enhanced stability due to its isotopic labeling .

Cosmetic Applications

In cosmetics, methyl 2-Hydroxybenzoate-3,4,5,6-d4 serves multiple roles:

- Preservative : Similar to its pharmaceutical use, it prevents microbial growth in cosmetic products like lotions and shampoos .

- Fragrance Ingredient : It is used for its pleasant scent and is often included in formulations for personal care products .

Data Table: Cosmetic Formulations Containing Methyl Paraben-d4

| Product Type | Concentration (%) | Purpose |

|---|---|---|

| Lotion | 0.5 - 1.0 | Preservative |

| Shampoo | 0.1 - 0.8 | Preservative |

| Lip Balm | 0.1 - 0.5 | Fragrance and preservative |

Analytical Chemistry Applications

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is widely used in analytical chemistry:

- Isotope Labeling : The use of deuterated compounds allows for precise tracking and quantification of substances in complex mixtures through techniques such as mass spectrometry .

- Method Development : It aids in the development of sensitive analytical methods for detecting parabens and other related compounds in environmental samples and biological matrices .

Case Study: Environmental Monitoring

A comprehensive study utilized methyl paraben-d4 as an internal standard to monitor parabens in water samples. The results indicated significant levels of contamination in urban waterways, highlighting the compound's utility in environmental analysis .

作用机制

The mechanism of action of Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is primarily related to its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical and biological systems. This isotopic labeling helps in elucidating molecular targets and pathways involved in various reactions and processes .

相似化合物的比较

Similar Compounds

Methyl 4-Hydroxybenzoate-2,3,5,6-d4: Another deuterated ester used in similar applications.

Methyl Salicylate-d3: A related compound with three deuterium atoms instead of four.

Deuterated Salicylic Acid: The precursor used in the synthesis of Methyl 2-Hydroxybenzoate-3,4,5,6-d4

Uniqueness

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is unique due to its complete deuteration at the 3, 4, 5, and 6 positions of the benzene ring. This complete deuteration provides a more distinct and easily identifiable signal in NMR spectroscopy compared to partially deuterated compounds. Additionally, the presence of deuterium atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications .

生物活性

Methyl 2-hydroxybenzoate-3,4,5,6-d4, also known as methyl salicylate-d4, is a deuterated derivative of methyl salicylate. This compound has gained attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a detailed review of the biological activity of this compound, supported by data tables and relevant research findings.

Methyl 2-hydroxybenzoate (T3D4848) is characterized by the following properties:

- Molecular Formula : C8H8O3

- Molecular Weight : 152.15 g/mol

- Deuteration : The presence of deuterium (D) in the compound enhances its stability and alters its metabolic pathways, which can be beneficial for tracing studies in biological systems.

1. Antioxidant Properties

Research has indicated that hydroxybenzoic acids, including methyl 2-hydroxybenzoate derivatives, exhibit significant antioxidant activity. The antioxidant capacity can be evaluated through various assays such as DPPH and ABTS radical scavenging tests. These studies demonstrate that methyl 2-hydroxybenzoate-3,4,5,6-d4 effectively scavenges free radicals, contributing to its potential use in functional foods and dietary supplements .

2. Antimicrobial Activity

The antimicrobial properties of hydroxybenzoic acids have been extensively studied. Methyl 2-hydroxybenzoate-3,4,5,6-d4 has shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Cytotoxic Effects

Cytotoxicity assays conducted on human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 have revealed that methyl 2-hydroxybenzoate derivatives can induce apoptosis in these cells. The structure-activity relationship (SAR) indicates that modifications to the hydroxyl group significantly influence the cytotoxic potential of the compound .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of methyl 2-hydroxybenzoate derivatives using various methods:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Methyl 2-Hydroxybenzoate | 85% | 90% |

| Methyl 2-Hydroxybenzoate-d4 | 88% | 92% |

The results indicate that deuterated derivatives may exhibit enhanced antioxidant properties compared to their non-deuterated counterparts .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of methyl 2-hydroxybenzoate against standard pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

This data suggests that methyl 2-hydroxybenzoate exhibits promising antimicrobial properties with potential applications in clinical settings .

Methyl 2-hydroxybenzoate functions primarily through:

- Nuclear Receptor Activation : It acts as a ligand for nuclear receptors involved in xenobiotic metabolism, such as NR1I2 (also known as PXR). This activation leads to the transcriptional regulation of genes involved in drug metabolism and detoxification .

- Inhibition of Pathogenic Growth : The compound disrupts cellular functions in pathogens by damaging cell membranes and interfering with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。